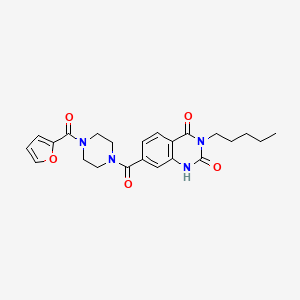

7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

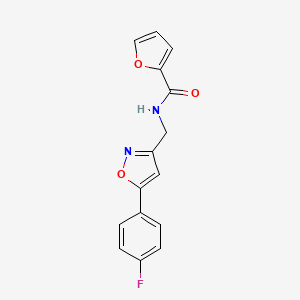

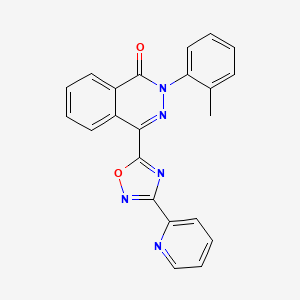

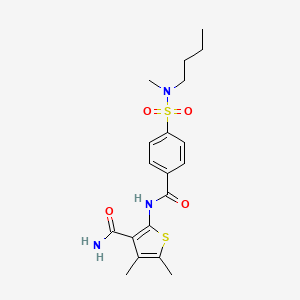

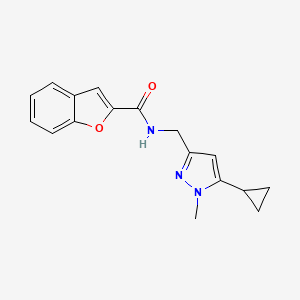

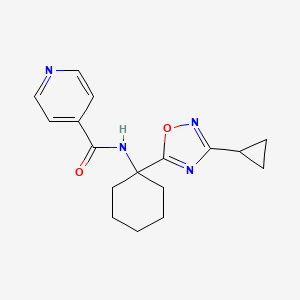

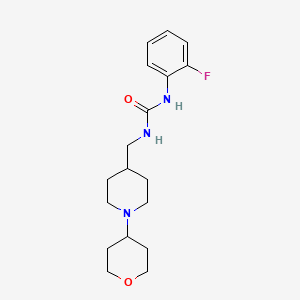

These compounds were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Synthesis Analysis

The compounds were synthesized as part of a study seeking potent anti-tubercular agents .Molecular Structure Analysis

The molecular structure of these compounds was analyzed as part of the study, and single crystals were developed for some of them .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were analyzed as part of the study .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed as part of the study .Wissenschaftliche Forschungsanwendungen

Metabolism and Characterization of Related Compounds

- Metabolism of Prazosin : A study focused on the in vitro metabolism of Prazosin, a compound with a similar furan and piperazine structure, revealed major biotransformation pathways including demethylation, amide hydrolysis, and O-glucuronidation. The study also characterized new metabolites formed via oxidation of the piperazine ring and oxidative cleavage of the furan ring, indicating the potential of related compounds for bioactivation through metabolism to reactive intermediates (Erve et al., 2007).

Synthesis and Characterization Techniques

- Synthesis of Environment-Sensitive Fluorescent Ligands : A series of long-chain 1-(2-methoxyphenyl)piperazine derivatives, exhibiting high 5-HT1A receptor affinity and good fluorescence properties, were synthesized. This demonstrates a method for visualizing receptors in cells, which could be applied to study the interactions of similar compounds (Lacivita et al., 2009).

Biological Activities and Applications

Antimicrobial Activities of Azole Derivatives : Research on furan-2-carbohydrazide derivatives, including compounds with piperazine moieties, revealed antimicrobial activities against a variety of microorganisms. This suggests the potential of structurally related compounds for antimicrobial applications (Başoğlu et al., 2013).

Antibacterial Activity of Furan/Piperazine-Containing Compounds : Synthesis and evaluation of 7-piperazinylquinolones with a functionalized 2-(furan-3-yl)ethyl moiety showed significant antibacterial activity. This highlights the potential of combining furan and piperazine structures for developing new antibacterial agents (Foroumadi et al., 2007).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3-pentyl-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O5/c1-2-3-4-9-27-21(29)17-8-7-16(15-18(17)24-23(27)31)20(28)25-10-12-26(13-11-25)22(30)19-6-5-14-32-19/h5-8,14-15H,2-4,9-13H2,1H3,(H,24,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSSMGJPBHPPEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-3-fluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2442179.png)

![N-(furan-2-ylmethyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2442186.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(2R,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2442188.png)

![2-Methyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2442192.png)

![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2442193.png)

![5-((4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-1H-benzo[d]imidazole](/img/structure/B2442194.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[4-oxo-3-(4-phenoxyphenyl)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2442196.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2442200.png)